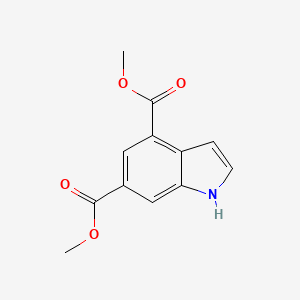
dimethyl 1H-indole-4,6-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1H-indole-4,6-dicarboxylate, also known as DIM-DC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of indole derivatives and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of dimethyl 1H-indole-4,6-dicarboxylate is not well understood. However, it is believed that dimethyl 1H-indole-4,6-dicarboxylate exerts its anticancer properties by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. dimethyl 1H-indole-4,6-dicarboxylate may also inhibit the growth of cancer cells by interfering with cell cycle progression and DNA synthesis. Further research is needed to fully understand the mechanism of action of dimethyl 1H-indole-4,6-dicarboxylate.
Biochemical and Physiological Effects:
dimethyl 1H-indole-4,6-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. dimethyl 1H-indole-4,6-dicarboxylate has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, dimethyl 1H-indole-4,6-dicarboxylate has been shown to modulate the activity of various enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dimethyl 1H-indole-4,6-dicarboxylate in lab experiments is its ease of synthesis. The synthesis method is straightforward and can be easily reproduced in the laboratory. In addition, dimethyl 1H-indole-4,6-dicarboxylate has been shown to have potent anticancer properties, making it a promising compound for cancer research. However, one of the limitations of using dimethyl 1H-indole-4,6-dicarboxylate in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells in culture.
Zukünftige Richtungen
There are several future directions for research on dimethyl 1H-indole-4,6-dicarboxylate. One area of research is to further investigate the mechanism of action of dimethyl 1H-indole-4,6-dicarboxylate. This will help to better understand how the compound exerts its anticancer properties, and may lead to the development of more effective cancer treatments. Another area of research is to investigate the potential of dimethyl 1H-indole-4,6-dicarboxylate as an anti-inflammatory agent. This may lead to the development of new treatments for inflammatory diseases, such as rheumatoid arthritis. Finally, there is a need to develop more efficient methods for delivering dimethyl 1H-indole-4,6-dicarboxylate to cells in culture, in order to facilitate its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1H-indole-4,6-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, and its ability to induce apoptosis in cancer cells. dimethyl 1H-indole-4,6-dicarboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition, dimethyl 1H-indole-4,6-dicarboxylate has been studied for its potential as an anti-inflammatory agent, and for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
dimethyl 1H-indole-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)7-5-9(12(15)17-2)8-3-4-13-10(8)6-7/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGTBZONSYIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-indole-4,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



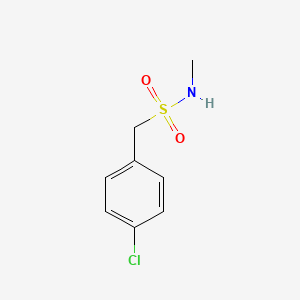
![3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B3289614.png)

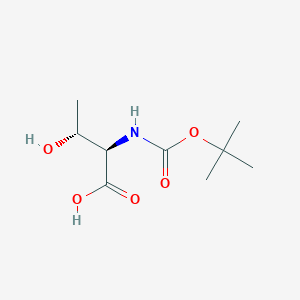
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B3289640.png)
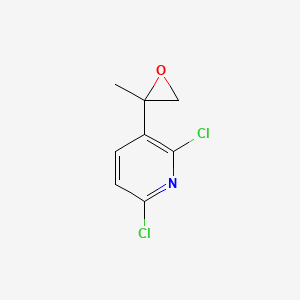
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3289653.png)
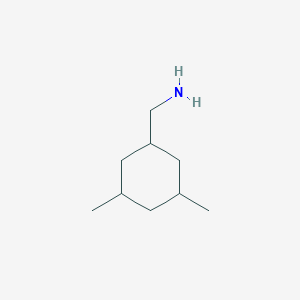

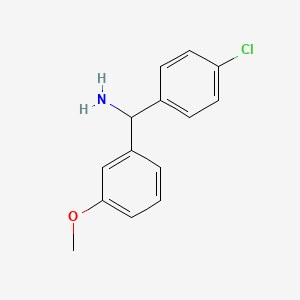


![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)